Cas no 1220031-53-7 (3-Pyrrolidinyl 2-furoate hydrochloride)

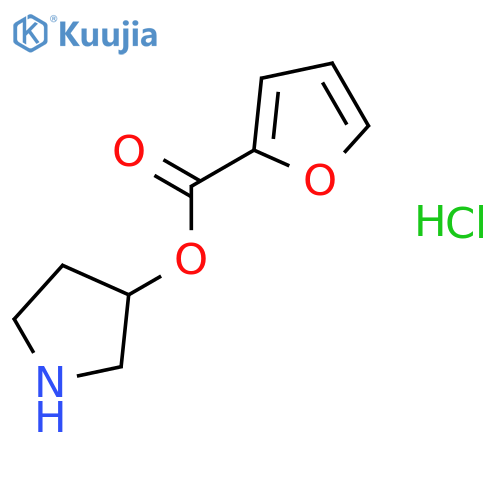

1220031-53-7 structure

商品名:3-Pyrrolidinyl 2-furoate hydrochloride

3-Pyrrolidinyl 2-furoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinyl 2-furoate hydrochloride

- pyrrolidin-3-yl furan-2-carboxylate hydrochloride

- pyrrolidin-3-ylfuran-2-carboxylatehydrochloride

- pyrrolidin-3-yl furan-2-carboxylate;hydrochloride

- 1220031-53-7

- AKOS015848726

- SB61747

-

- MDL: MFCD13559676

- インチ: InChI=1S/C9H11NO3.ClH/c11-9(8-2-1-5-12-8)13-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2;1H

- InChIKey: DHNCCAMBBYFSEE-UHFFFAOYSA-N

- ほほえんだ: C1=COC(=C1)C(=O)OC2CCNC2.Cl

計算された属性

- せいみつぶんしりょう: 217.0505709g/mol

- どういたいしつりょう: 217.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.5Ų

3-Pyrrolidinyl 2-furoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM310487-1g |

Pyrrolidin-3-yl furan-2-carboxylate hydrochloride |

1220031-53-7 | 95% | 1g |

$165 | 2023-03-07 | |

| Chemenu | CM310487-5g |

Pyrrolidin-3-yl furan-2-carboxylate hydrochloride |

1220031-53-7 | 95% | 5g |

$495 | 2023-03-07 |

3-Pyrrolidinyl 2-furoate hydrochloride 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1220031-53-7 (3-Pyrrolidinyl 2-furoate hydrochloride) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量